molecular formula C7H8BrNS B13252901 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine

Cat. No.: B13252901
M. Wt: 218.12 g/mol
InChI Key: YOZWARUYCJJUCK-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₈BrNS It is characterized by a cyclopropane ring attached to an amine group and a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Cyclopropanation: The brominated thiophene undergoes a cyclopropanation reaction with an appropriate cyclopropane precursor, such as diazomethane, under acidic or basic conditions.

    Amination: The cyclopropane derivative is then subjected to amination using ammonia or an amine source to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropane and thiophene rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the brominated thiophene ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of bromine.

    2-(5-Fluorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a fluorine atom instead of bromine.

    2-(5-Iodothiophen-2-yl)cyclopropan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(5-Bromothiophen-2-yl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and interactions with other molecules

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZWARUYCJJUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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